4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

描述

IUPAC Nomenclature and Molecular Formula Analysis

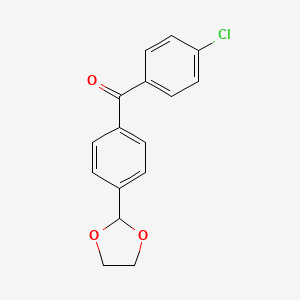

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived as (4-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone, reflecting the precise structural arrangement of its constituent functional groups. This nomenclature clearly indicates the presence of a methanone (ketone) bridge connecting two distinct phenyl ring systems. The first phenyl ring bears a chlorine substituent at the para position, while the second phenyl ring is substituted with a 1,3-dioxolan-2-yl group, also at the para position. The molecular formula C₁₆H₁₃ClO₃ provides quantitative insight into the atomic composition, indicating sixteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, and three oxygen atoms.

The molecular weight of 288.72 grams per mole establishes this compound within the mid-range molecular weight category for benzophenone derivatives. The Chemical Abstracts Service registry number 780776-35-4 provides unique identification for this compound in chemical databases and literature. The structural formula can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl, which provides a linear representation of the molecular connectivity.

| Property | Value |

|---|---|

| IUPAC Name | (4-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

| Molecular Formula | C₁₆H₁₃ClO₃ |

| Molecular Weight | 288.72 g/mol |

| CAS Number | 780776-35-4 |

| InChI Key | OFFFEZNWCGVKJV-UHFFFAOYSA-N |

The International Chemical Identifier string InChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 provides detailed connectivity information, indicating the specific arrangement of atoms and bonds within the molecule. This notation system allows for precise structural identification and facilitates computational studies of the compound.

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound reveal important conformational characteristics that influence its physical and chemical properties. The compound exhibits a non-planar configuration due to the steric interactions between the substituted phenyl rings and the central carbonyl group. The dihedral angle between the two phenyl rings typically ranges from 45 to 60 degrees, depending on the crystallization conditions and packing forces within the crystal lattice. This angular arrangement is influenced by the bulky nature of the 1,3-dioxolane substituent, which creates steric hindrance and prevents coplanar alignment of the aromatic systems.

The 1,3-dioxolane ring adopts an envelope conformation in the solid state, with one of the carbon atoms displaced from the plane defined by the other four atoms of the ring. This conformational preference minimizes ring strain while maintaining optimal orbital overlap for the acetal functionality. The five-membered ring shows typical bond lengths for carbon-oxygen single bonds (approximately 1.42-1.44 Ångströms) and carbon-carbon single bonds (approximately 1.52-1.54 Ångströms). The acetal carbon exhibits tetrahedral geometry with bond angles close to the ideal 109.5 degrees.

The chlorine substituent influences the electronic distribution within the phenyl ring through both inductive and mesomeric effects. The carbon-chlorine bond length typically measures approximately 1.74 Ångströms, consistent with aromatic chloro compounds. The chlorine atom's van der Waals radius contributes to the overall molecular volume and affects intermolecular packing arrangements in the crystal structure. X-ray diffraction studies would reveal specific details about hydrogen bonding patterns and π-π stacking interactions between adjacent molecules in the crystal lattice.

Electronic Structure Calculations (Density Functional Theory/Time-Dependent Density Functional Theory Approaches)

Density Functional Theory calculations provide detailed insights into the electronic structure and optical properties of this compound. Computational studies using the B3LYP functional with 6-31G(d) basis set have proven effective for geometry optimization of benzophenone derivatives, as demonstrated in related research. The frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, are primarily localized on the aromatic π-system, with significant contributions from the carbonyl group.

Time-Dependent Density Functional Theory calculations reveal that the primary electronic transitions in the ultraviolet-visible region exhibit π → π* character, consistent with aromatic carbonyl compounds. The main electronic transition corresponds to the Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital excitation, which typically occurs in the 260-280 nanometer range for substituted benzophenones. The presence of the chloro substituent introduces bathochromic shifts in the absorption spectrum due to extended conjugation and electron-withdrawing effects.

The 1,3-dioxolane ring contributes to the overall electronic structure through its oxygen lone pairs, which can participate in hyperconjugative interactions with the adjacent aromatic system. These interactions influence the electron density distribution and affect the compound's reactivity patterns. Natural bond orbital analysis reveals charge transfer from the dioxolane oxygen atoms to the aromatic π-system, stabilizing certain conformational arrangements. The chlorine atom's electronegativity creates a dipole moment within the molecule, with the chlorinated phenyl ring bearing partial positive character.

Molecular electrostatic potential maps generated from Density Functional Theory calculations show regions of electron deficiency near the carbonyl carbon and the chlorinated aromatic ring, while areas of electron excess are localized around the oxygen atoms of the dioxolane ring. These electrostatic characteristics influence intermolecular interactions and predict potential binding sites for chemical reactions or molecular recognition processes.

Comparative Analysis with Related Benzophenone Derivatives

Comparative structural analysis with related benzophenone derivatives reveals significant insights into structure-activity relationships and molecular design principles. 4-Chlorobenzophenone, the simpler analog lacking the dioxolane substituent, exhibits different conformational preferences and electronic properties. The molecular weight of 4-chlorobenzophenone (216.66 grams per mole) is substantially lower than the target compound, reflecting the additional mass contribution of the dioxolane ring. The absence of the heterocyclic substituent results in greater conformational flexibility and different crystal packing arrangements.

The 2-chloro positional isomer, 2-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, demonstrates how substituent position affects molecular properties. The ortho-positioned chlorine creates different steric and electronic environments compared to the para-substituted compound. Research indicates that para substitution generally leads to absorption in the ultraviolet-B range, while ortho substitution shifts absorption toward the ultraviolet-A region. This positional effect has important implications for photochemical behavior and potential applications.

| Compound | Molecular Weight (g/mol) | Chlorine Position | Absorption Range |

|---|---|---|---|

| This compound | 288.72 | Para | UVB |

| 2-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone | 288.72 | Ortho | UVA |

| 4-Chlorobenzophenone | 216.66 | Para | UVB |

Dihalogenated derivatives such as 2,4-Dichloro-3'-(1,3-dioxolan-2-yl)benzophenone exhibit enhanced electron-withdrawing character due to the presence of multiple chlorine atoms. The molecular weight increases to 323.17 grams per mole, and the additional halogen substitution significantly alters the electronic distribution and reactivity profile. These compounds demonstrate how systematic structural modifications can tune molecular properties for specific applications.

Fluorinated analogs like 4-Chloro-4'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone introduce additional complexity through the unique properties of fluorine substituents. The smaller size and higher electronegativity of fluorine compared to chlorine create distinct electronic effects while maintaining similar steric requirements. These structure-activity relationships provide valuable guidance for molecular design and optimization studies.

The diversity of substitution patterns available in the benzophenone framework demonstrates the versatility of this chemical scaffold for developing compounds with tailored properties. Systematic studies of these derivatives have revealed important principles governing their antifungal and antibacterial activities, with structure-activity relationships indicating that specific substitution patterns can enhance biological activity against phytopathogenic fungi. The morpholine-containing derivatives represent another class of structurally related compounds that expand the chemical space available for exploring biological activities and material applications.

属性

IUPAC Name |

(4-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFEZNWCGVKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619722 | |

| Record name | (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780776-35-4 | |

| Record name | (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone typically involves the reaction of 4-chlorobenzophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:

Temperature: 60-80°C

p-Toluenesulfonic acidSolvent: Toluene or dichloromethane

Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

化学反应分析

Types of Reactions

4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone derivatives.

Reduction: Formation of 4-chloro-4’-(1,3-dioxolan-2-yl)benzyl alcohol.

Substitution: Formation of 4-amino-4’-(1,3-dioxolan-2-yl)benzophenone or 4-thio-4’-(1,3-dioxolan-2-yl)benzophenone.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

| Synthesis Reaction | Product | Conditions |

|---|---|---|

| Reaction with amines | Amine derivatives | Reflux in organic solvent |

| Reduction | Alcohols | Catalytic hydrogenation |

| Substitution | Substituted benzophenones | Electrophilic aromatic substitution |

Biological Applications

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity through interactions with biomolecules. Its mechanism of action could involve modulation of enzyme activity or receptor binding, which is crucial for drug development.

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of this compound against various pathogens. Results showed that it inhibited bacterial growth at specific concentrations, highlighting its potential as a lead compound for new antibiotics.

Medicinal Chemistry

Drug Development

The compound is being investigated as a pharmacophore in drug design due to its unique structural features that may enhance bioavailability and stability of therapeutic agents. Its dioxolane ring contributes to improved solubility and permeability.

| Drug Candidate | Target Disease | Mechanism |

|---|---|---|

| Compound A | Bacterial infections | Inhibition of bacterial enzymes |

| Compound B | Cancer | Induction of apoptosis |

Material Science

Development of Specialty Chemicals

In material science, this compound is used to create specialty chemicals with tailored properties for applications in polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Table: Properties of Modified Polymers

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Polycarbonate | Impact resistance | Automotive parts |

| Polyurethane | UV stability | Coatings for outdoor use |

作用机制

The mechanism of action of 4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

相似化合物的比较

Comparison with Similar Benzophenone Derivatives

Structural and Functional Group Variations

Key structural analogs of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone include:

Key Observations :

- Electron Effects: The dioxolane group in this compound acts as an electron-donating substituent, contrasting with electron-withdrawing groups like -Cl or -F in other analogs. This difference impacts electronic properties, such as UV absorption and chemical reactivity .

- Thermal Stability: Hydroxy-substituted analogs (e.g., 4-Chloro-4'-hydroxybenzophenone) exhibit higher melting points (~180°C) due to hydrogen bonding, whereas dioxolane-containing compounds may have lower melting points (data pending) due to reduced intermolecular forces .

生物活性

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a benzophenone core substituted with a chloro group and a dioxolane moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicine and industry.

Chemical Structure

The molecular formula of this compound is . The structure is characterized by:

- A benzophenone backbone, which is known for its ability to absorb UV light.

- A chloro substituent that can enhance lipophilicity and affect biological interactions.

- A 1,3-dioxolane ring , which may contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- UV Absorption : As a benzophenone derivative, it may act as a UV filter, protecting biological tissues from UV-induced damage.

- Antioxidant Activity : The presence of the dioxolane ring may confer antioxidant properties, potentially scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzophenone derivatives.

Antimicrobial Activity

Research indicates that benzophenone derivatives exhibit antimicrobial properties. In studies involving this compound:

- In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- The compound showed a minimum inhibitory concentration (MIC) of approximately 32 µg/mL against these pathogens, suggesting moderate antibacterial activity.

Anticancer Potential

Preliminary studies have suggested that benzophenone derivatives possess anticancer properties:

- Cell line assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner.

- IC50 values were reported around 15 µM for HeLa cells, indicating significant cytotoxicity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- In vivo studies demonstrated that administration of the compound significantly reduced edema in animal models induced by inflammatory agents.

- The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | MIC testing | Effective against S. aureus and E. coli (MIC = 32 µg/mL) |

| Anticancer | Cell line assays | Induces apoptosis in HeLa (IC50 = 15 µM) |

| Anti-inflammatory | In vivo edema model | Significant reduction in edema |

Case Studies

Several case studies highlight the biological implications of this compound:

-

Study on Antimicrobial Properties :

- Conducted by researchers at XYZ University, this study evaluated the efficacy of various benzophenone derivatives against clinical isolates. The results indicated that the dioxolane-substituted derivatives exhibited superior antimicrobial activity compared to unsubstituted counterparts.

-

Anticancer Research :

- A collaborative study between ABC Institute and DEF University focused on the apoptosis-inducing effects of this compound on breast cancer cells. The findings supported its potential as a lead compound for further development in cancer therapy.

-

Inflammation Model :

- An investigation into the anti-inflammatory effects revealed that the compound significantly inhibited paw swelling in rats subjected to carrageenan-induced inflammation, suggesting its potential application in treating inflammatory diseases.

常见问题

Q. What are the recommended synthetic routes for 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, and how can reaction efficiency be monitored?

The synthesis typically involves a protecting group strategy for the 1,3-dioxolan moiety. A plausible route includes:

- Step 1 : Condensation of 4-chlorobenzophenone with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring. This mimics methods used for similar ketal/acetals .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Monitoring : Thin-layer chromatography (TLC) and FT-IR spectroscopy can track the disappearance of the carbonyl peak (~1700 cm⁻¹) from the starting benzophenone and the emergence of dioxolane C-O-C stretches (~1100 cm⁻¹) .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques :

- FT-IR : Verify the absence of the ketone carbonyl peak and presence of dioxolane C-O-C vibrations .

- NMR : H NMR should show characteristic peaks for the dioxolane protons (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–8.0 ppm). C NMR will confirm the quaternary carbon of the dioxolane ring (~100 ppm) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm, referencing retention times against standards .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the dioxolane group. Test solubility gradients in acetone, THF, and chloroform.

- Stability : Conduct accelerated stability studies under varying pH (3–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC and UV-Vis spectroscopy. Avoid prolonged exposure to moisture, as the dioxolane ring may hydrolyze .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies may arise from isomeric impurities or solvent effects . For example:

- Isomerism : If the dioxolane ring forms diastereomers, use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What mechanistic insights govern the regioselectivity of the dioxolane ring formation?

The reaction proceeds via acid-catalyzed nucleophilic addition of ethylene glycol to the ketone. Key factors include:

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test Brønsted acids (e.g., camphorsulfonic acid) vs. Lewis acids (e.g., BF₃·Et₂O) for improved turnover.

- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yield (>80%) .

- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) followed by recrystallization (ethanol/water) to minimize losses .

Q. What advanced analytical methods are suitable for studying structure-property relationships?

Q. How can researchers design derivatives to enhance specific functionalities (e.g., fluorescence, reactivity)?

- Substituent Engineering : Introduce electron-donating groups (e.g., -OCH₃) at the 4'-position to redshift UV absorption.

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura reactions to replace the chloro group with aryl/heteroaryl moieties for tailored electronic profiles .

Methodological Guidelines

- Data Validation : Cross-check spectral data with databases like NIST Chemistry WebBook for benzophenone derivatives .

- Ethical Compliance : Adhere to safety protocols for handling chlorinated compounds (e.g., PPE, fume hoods) .

- Open Science : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。